

Comparative In Vivo Efficacy of ABT-199 (Venetoclax) in a Murine Lymphoma Model

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An Objective Comparison with the pan-Bcl-2 Inhibitor ABT-737

This guide provides a comparative analysis of the in vivo efficacy of ABT-199 (Venetoclax), a selective Bcl-2 inhibitor, against its predecessor, ABT-737, a pan-Bcl-2 inhibitor. The data presented is derived from preclinical studies in an aggressive, Myc-driven mouse lymphoma model, offering valuable insights for researchers and professionals in drug development.

Efficacy and Safety Data Summary

The following table summarizes the key in vivo efficacy and safety parameters of ABT-199 compared to ABT-737 in a mouse model of Myc-driven lymphoma.[1]

Parameter	Vehicle Control	ABT-737 (75 mg/kg, i.p.)	ABT-199 (100 mg/kg, oral)
Median Survival (bim+/+ lymphomas)	14 days	21.5 days	23.5 days
Median Survival (bim-/- lymphomas)	14 days	20.5 days	19.5 days
Effect on White Blood Cell (WBC) Count	Elevated	Rapid Reduction	Rapid Reduction
Effect on Platelet Count	No significant change	Significant Thrombocytopenia	No significant change



Experimental Protocols

The in vivo efficacy of ABT-199 and ABT-737 was evaluated in a well-established preclinical model of aggressive lymphoma.

Animal Model: Non-irradiated C57BL/6 mice were used as the host for tumor transplantation.[1]

Tumor Model: Lymphoma cells were derived from bitransgenic Eµ-myc/Eµ-bcl-2 mice, which develop aggressive progenitor cell lymphomas.[1] Both Bim-positive (bim+/+) and Bim-negative (bim-/-) tumor lines were utilized to investigate the dependency of the therapeutic effect on the BH3-only protein Bim.[1]

Experimental Procedure:

- 3 x 10⁶ lymphoma cells were injected intravenously into recipient mice.[1]
- Tumor progression was monitored by measuring the white blood cell (WBC) count from tail bleeds.
- Treatment was initiated on day 11 post-transplantation, a time point when WBC counts were significantly elevated.
- ABT-199 was administered daily for 10 days at a dose of 100 mg/kg via oral gavage. The vehicle for ABT-199 was a formulation of 60% phosal 50PG, 30% PEG 400, and 10% ethanol.
- ABT-737 was administered daily for 10 days at a dose of 75 mg/kg intraperitoneally. The vehicle for ABT-737 was a solution of 30% propylene glycol, 5% Tween 80, 10% dimethylsulfoxide, and 3.3% dextrose in water (pH 4).
- Control groups received the respective vehicles.
- Animal survival and hematological parameters (WBC and platelet counts) were monitored throughout the study.

Mechanism of Action: Bcl-2 Signaling Pathway

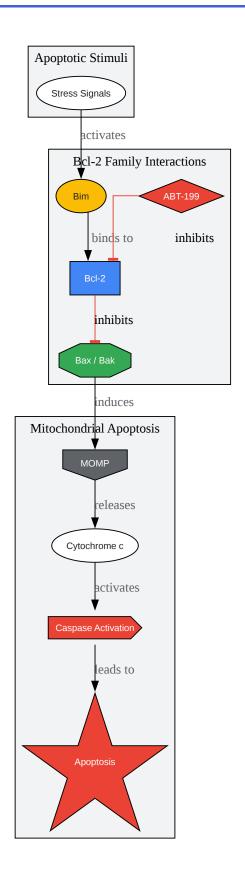






ABT-199 is a BH3 mimetic that selectively inhibits the anti-apoptotic protein Bcl-2. In many B-cell malignancies, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like Bim, preventing them from activating the downstream effectors of apoptosis, Bax and Bak. By binding to the BH3-binding groove of Bcl-2, ABT-199 displaces these pro-apoptotic proteins. Once liberated, Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.





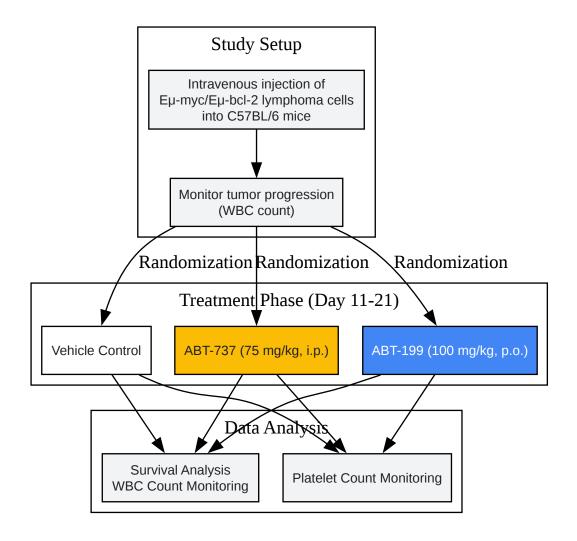
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Caption: Mechanism of action of ABT-199 in inducing apoptosis.



Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study comparing ABT-199 and ABT-737.



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Caption: Workflow of the comparative in vivo efficacy study.

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References

- 1. ABT-199, a new Bcl-2-specific BH3 mimetic, has in vivo efficacy against aggressive Mycdriven mouse lymphomas without provoking thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
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